1-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-21-5-4-18-16(17(21)25)24-8-6-22(7-9-24)14-2-3-15(20-19-14)23-10-12-26-13-11-23/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAEUHSYYXHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₈H₂₃N₅O
Molecular Weight: 341.41 g/mol
IUPAC Name: this compound
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its potential as an antimalarial agent and its effects on various biological pathways.
Antimalarial Activity
Research indicates that derivatives of pyridazine, including this compound, show promise in inhibiting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The structure-guided design has led to compounds with IC50 values less than 10 nM against PfCDPK1 and EC50 values down to 12 nM against P. falciparum .
Analgesic Properties
Another area of interest is the compound's analgesic properties. In related studies, compounds with similar structures have demonstrated antiallodynic effects in models of neuropathic pain. For example, a related piperazine derivative showed significant efficacy in reducing tactile allodynia without inducing motor deficits .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific kinases involved in cellular signaling pathways associated with pain and infection.
- Modulation of Calcium Signaling: Similar compounds have been shown to interfere with calcium signaling pathways, which are critical in muscle contraction and neurotransmitter release .
- Antifilarial Activity: Some studies have highlighted the macrofilaricidal and microfilaricidal properties of related compounds, suggesting potential applications in treating filarial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to or derived from the target compound:
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in various cancer cell lines. The presence of the pyridazine moiety is particularly noteworthy for its potential to interact with specific molecular targets involved in cancer progression.
- CNS Activity : The morpholine and piperazine components suggest potential applications in treating central nervous system disorders. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects.
Case Studies
Several studies have investigated the applications of this compound or its analogs:
- Cancer Research : A study published in Bioorganic & Medicinal Chemistry Letters explored the anti-cancer properties of related compounds, demonstrating significant inhibition of cell proliferation in gastric cancer models . The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
- Neuropharmacology : Research highlighted in European Journal of Pharmacology examined compounds with similar structures for their effects on serotonin receptors, suggesting potential use as antidepressants . The findings indicated that modifications to the piperazine ring could enhance receptor affinity.
- Kinase Inhibition : A patent application detailed compounds structurally similar to 1-Methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one as inhibitors of c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GIST) . This suggests a pathway for therapeutic development targeting resistant cancer forms.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Morpholine Substituent
-
The morpholine ring (oxazolidine) exhibits stability under basic and acidic conditions but undergoes ring-opening reactions with strong acids (e.g., HBr/AcOH) to yield linear amines .
-
Nucleophilic Substitution : The oxygen atom in morpholine participates in hydrogen bonding, influencing solubility but showing low reactivity in substitution reactions .
Piperazine Ring
-
The piperazine nitrogen atoms are sites for alkylation, acylation, or sulfonation. For example, reaction with acyl chlorides forms amide derivatives .
-
Protonation : The piperazine ring is protonated under acidic conditions (pH < 4), enhancing water solubility .
Dihydropyrazinone Core
-
Oxidation : The 1,2-dihydropyrazin-2-one moiety is oxidized to pyrazinone derivatives using MnO2 or DDQ .
-
Hydrolysis : Under strong acidic or basic conditions, the lactam ring opens to form α-ketoamide intermediates .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions due to the presence of halogens (e.g., Cl, Br) on the pyridazine or pyrazinone rings. Examples include:
-
Suzuki-Miyaura Coupling : Boronic acid derivatives react with bromopyridazine intermediates to introduce aryl/heteroaryl groups .
-
Buchwald-Hartwig Amination : Secondary amines are introduced at the pyridazine C3 position using Pd catalysts (e.g., Pd2(dba)3, Xantphos) .
Table 2: Cross-Coupling Examples
Stability and Degradation Pathways
-
Thermal Stability : The compound decomposes above 250°C, forming morpholine and pyrazinone fragments .
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the pyridazine-piperazine bond, yielding 6-(morpholin-4-yl)pyridazin-3-amine and 1-methyl-1,2-dihydropyrazin-2-one .
-
Hydrolytic Degradation : In aqueous solutions (pH 7.4, 37°C), slow hydrolysis of the lactam ring occurs over 14 days, forming an open-chain diketopiperazine derivative .
Key Research Findings
-
Biological Activity : Analogous compounds (e.g., CDK4/6 inhibitors) demonstrate that the morpholine-piperazine-pyrazinone scaffold enhances kinase binding affinity and metabolic stability .
-
SAR Studies : Substituents on the pyridazine ring (e.g., morpholin-4-yl) are critical for solubility and target engagement, while the dihydropyrazinone core contributes to conformational rigidity .
Comparison with Similar Compounds
Structural Features of 1-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
The molecule comprises three key structural elements:
Pyridazinone core: A six-membered dihydropyrazin-2-one ring with a methyl group at position 1.
Piperazine linker: A 1,4-piperazine group connecting the pyridazinone core to the pyridazine moiety.
Morpholine-substituted pyridazine : A pyridazine ring substituted at position 6 with a morpholin-4-yl group.
This arrangement introduces multiple hydrogen-bonding sites (via the morpholine oxygen and pyridazinone carbonyl) and conformational flexibility from the piperazine linker, which may influence solubility and target binding .
Comparative Analysis with Analogous Compounds
Heterocyclic Core Variations
The pyridazinone core distinguishes this compound from analogs with alternative heterocycles. For example:
- Impurity B (CAS 62337-66-0): Features a triazolo[4,3-a]pyridin-3(2H)-one core instead of pyridazinone.
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone: Replaces pyridazinone with a benzotriazole system, which may confer stronger π-π stacking interactions but lower solubility .
Substituent Group Influence
- Morpholine vs. Halogenated Aryl Groups : The morpholin-4-yl group in the target compound improves water solubility compared to halogenated aryl substituents (e.g., 4-chlorophenyl in Impurity C dihydrochloride, CAS n/a). However, halogenated analogs often exhibit enhanced receptor affinity due to hydrophobic interactions .
- Piperazine Linker: The piperazine group is common across analogs (e.g., 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one, CAS 1203044-65-8). This linker’s flexibility may facilitate binding to deep hydrophobic pockets in enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structural Insights: Crystallographic studies on analogs (e.g., fluorophenyl derivatives) reveal that the piperazine linker adopts a chair conformation, optimizing interactions with planar heterocycles like pyridazinone .
- Synthetic Challenges : Impurities such as Impurity B and C highlight common side reactions during piperazine-linked heterocycle synthesis, emphasizing the need for rigorous purification protocols .
Preparation Methods
Core Pyridazinone Scaffold Synthesis
The pyridazin-3-one core is synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. A modified approach from involves reacting 3-oxo-2-(morpholin-4-yl)propanal with cyanoacetic acid in acetic anhydride under reflux (120°C, 8–12 hours), yielding 6-(morpholin-4-yl)pyridazin-3-one as a key intermediate (yield: 72–85%). This method avoids side products by using stoichiometric acetic anhydride as both solvent and dehydrating agent .
Critical parameters include:
-
Temperature control : Exceeding 130°C promotes decomposition, reducing yields to <50%.
-
Substituent compatibility : Electron-withdrawing groups on the hydrazine component enhance cyclization efficiency .
Piperazine Substitution at Pyridazinone C-3 Position
Introducing the piperazine moiety at the pyridazinone C-3 position employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Patent data from describes a two-step protocol:
-
Chlorination : Treating 6-(morpholin-4-yl)pyridazin-3-one with phosphorus oxychloride (POCl3) at 80°C for 4 hours generates 3-chloro-6-(morpholin-4-yl)pyridazine (yield: 89%) .
-
Piperazine Coupling : Reacting the chlorinated intermediate with 1-methylpiperazine in dimethylacetamide (DMAc) at 100°C for 12 hours, using potassium carbonate (K2CO3) as a base, affords 3-(4-methylpiperazin-1-yl)-6-(morpholin-4-yl)pyridazine (yield: 78%) .
Alternative methods from utilize Ullmann-type couplings with copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) in toluene at 110°C, achieving comparable yields (75–82%) but requiring rigorous oxygen exclusion .
Pyrazin-2-one Ring Formation and N-Methylation
The 1,2-dihydropyrazin-2-one ring is constructed via cyclization of β-amino amides. A representative procedure from involves:
-
Amide Formation : Condensing 3-(4-methylpiperazin-1-yl)-6-(morpholin-4-yl)pyridazine with ethyl glycinate hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C (yield: 68%) .
-
Cyclization : Treating the amide intermediate with aqueous hydrochloric acid (HCl, 6 M) at 60°C for 6 hours induces cyclization to 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (yield: 83%) .
-
N-Methylation : Reacting the cyclized product with methyl iodide (CH3I) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C completes the synthesis (yield: 91%) .
Purification and Characterization
Final purification employs silica gel chromatography (chloroform:methanol, 9:1 v/v) followed by recrystallization from ethanol/water (3:1). Purity is confirmed via HPLC (≥98%), and structural validation utilizes:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine-H4), 7.98 (d, J = 8.4 Hz, 1H, pyridazine-H5), 4.12–4.09 (m, 4H, morpholine-OCH2), 3.78–3.72 (m, 8H, piperazine-NCH2), 3.45 (s, 3H, N-CH3) .
-
HRMS : m/z calculated for C20H28N8O2 [M+H]+: 429.2364; found: 429.2368 .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Over-chlorination at pyridazine C-5 is mitigated by controlling POCl3 stoichiometry (1.2 equiv) and reaction time .
-
Piperazine Degradation : Extended heating (>24 hours) in DMAc leads to piperazine ring opening; replacing DMAc with 1,4-dioxane improves stability .
-
N-Methylation Side Reactions : Competitive O-methylation is suppressed by using NaH instead of weaker bases like K2CO3 .
Q & A
Basic: What are the standard synthetic routes for preparing 1-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, and how can steric hindrance from the morpholino-pyridazinyl group be mitigated?
Methodological Answer :
The compound’s synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, coupling agents like HOBt and TBTU (used in analogous piperazine-pyridazine derivatives) can facilitate amide bond formation between the pyridazin-3-ylpiperazine and dihydropyrazinone moieties . To address steric hindrance from the morpholino group, microwave-assisted synthesis or elevated temperatures (80–100°C) may improve reaction efficiency. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is recommended to isolate the target compound from unreacted intermediates .
Basic: Which analytical techniques are most effective for purity assessment and impurity profiling of this compound?
Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used, as demonstrated for structurally related piperazine-pyridazine derivatives . For impurity identification, tandem mass spectrometry (LC-MS/MS) can resolve co-eluting species. Thin-layer chromatography (TLC) with silica gel 60 F254 plates and a mobile phase of ethyl acetate:methanol:ammonia (7:2:1) provides rapid purity checks. Quantify impurities using external reference standards (e.g., EP/BP impurity guidelines for piperazine analogs) .
Advanced: How can researchers design stability studies to evaluate hydrolytic degradation pathways of this compound under varying pH conditions?
Methodological Answer :
Conduct forced degradation studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation kinetics via HPLC at intervals (0, 24, 48, 168 hrs). For example, analogous dihydropyrazinones undergo hydrolysis at the lactam ring under acidic conditions, forming open-chain carboxylic acid derivatives . Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40–60°C). Structural confirmation of degradants requires NMR and high-resolution MS .
Advanced: What in vitro pharmacological models are suitable for assessing target receptor binding affinity, and how can contradictory data between studies be resolved?
Methodological Answer :
Radioligand binding assays (e.g., using corticotropin-releasing factor-1 receptor membranes) are recommended, as seen in studies of pyridazinone analogs . For conflicting affinity data, validate assay conditions:
- Ensure consistent membrane preparation protocols.
- Use orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR).
- Cross-reference with molecular docking studies to identify binding pocket interactions (e.g., morpholino group’s role in hydrogen bonding) .
Advanced: How can molecular docking simulations guide the optimization of this compound’s binding mode to a target protein?
Methodological Answer :
Perform homology modeling if the target’s crystal structure is unavailable. Use software like AutoDock Vina to dock the compound into the active site, focusing on:
- The pyridazinyl group’s π-π stacking with aromatic residues.
- The morpholino oxygen’s hydrogen bonding to aspartate/glutamate side chains.
Validate predictions via site-directed mutagenesis or competitive binding assays with known inhibitors (e.g., pyridazine-based antagonists) .
Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to kilogram scale?
Methodological Answer :
Key considerations include:
- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) for coupling steps .
- Heat transfer : Optimize exothermic reactions using jacketed reactors.
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) .
- Process control : Implement in-line FTIR or PAT tools to monitor reaction progression .
Advanced: How can researchers identify and characterize polymorphic forms of this compound, and what implications do they have for bioavailability?
Methodological Answer :
Screen for polymorphs using solvent recrystallization (e.g., ethanol, acetone) and analyze via:
- PXRD to distinguish crystalline forms.
- DSC/TGA to assess thermal stability.
- Dissolution testing in biorelevant media (e.g., FaSSIF) to correlate polymorphism with solubility. For example, a metastable polymorph may exhibit 2–3× higher dissolution rates than the stable form, impacting oral bioavailability .
Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental results for this compound’s metabolic stability?
Methodological Answer :
Discrepancies often arise from oversimplified metabolic models. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
